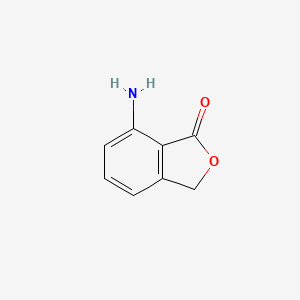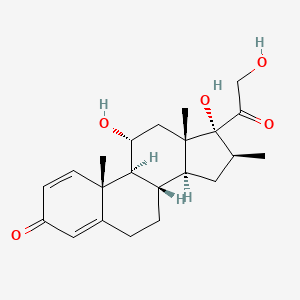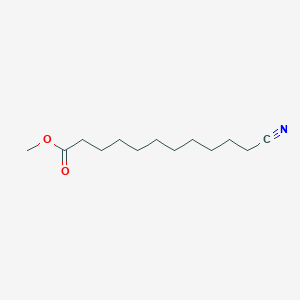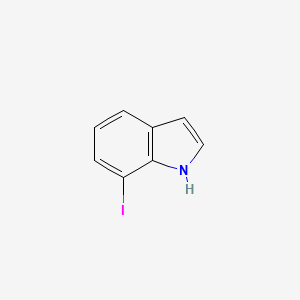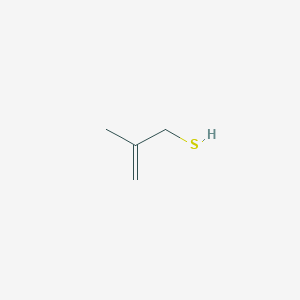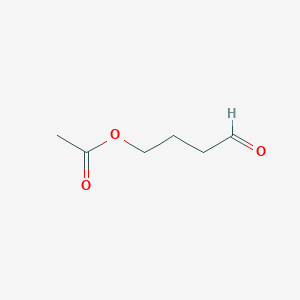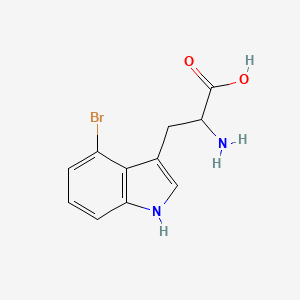
Ácido 2-amino-3-(4-bromo-1H-indol-3-il)propanoico
Descripción general
Descripción
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, features a bromine atom at the 4-position of the indole ring, which can influence its chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they have significant molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
The indole nucleus in 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid plays a main role in cell biology . It binds with high affinity to multiple receptors, making it useful in developing new derivatives . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Cellular Effects
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid influences cell function in several ways. It has been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have led to interest among researchers in synthesizing a variety of indole derivatives .
Molecular Mechanism
The mechanism of action of 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid at the molecular level is complex and involves several interactions with biomolecules. For instance, it has been found to bind with high affinity to multiple receptors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by bromination and amino acid side chain introduction. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, affecting the overall reactivity and biological activity of the compound.
Coupling Reactions: The amino acid side chain can participate in peptide coupling reactions, forming larger biomolecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in a solvent like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan): A naturally occurring amino acid with a similar structure but without the bromine atom.
5-bromo-2-amino-3-(1H-indol-3-yl)propanoic acid: Another brominated indole derivative with the bromine atom at a different position.
Uniqueness
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is unique due to the specific position of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propiedades
IUPAC Name |
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKIVYVSESEHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471844 | |
| Record name | 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25796-04-7 | |
| Record name | 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


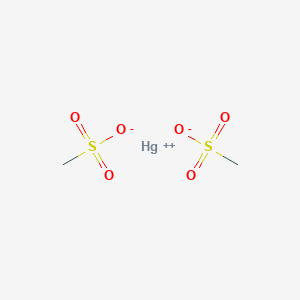
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1600412.png)

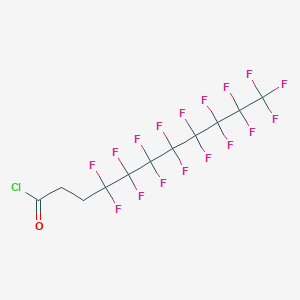
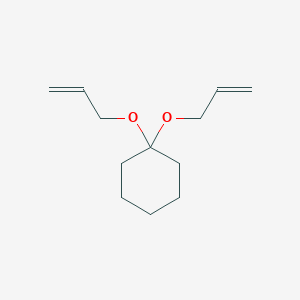
![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)
